Kadsurenin K

Overview

Description

Kadsurenin K is a neolignan compound with the molecular formula C20H22O5. It was originally isolated from the plant Piper kadsura. This compound is known for its biological activities, particularly as a platelet-activating factor receptor antagonist .

Preparation Methods

The synthesis of Kadsurenin K involves several steps. One of the synthetic routes includes the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 3-methoxy-4-hydroxybenzyl alcohol. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the neolignan structure. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Kadsurenin K undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

Biological Activities

Kadsurenin K exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : It scavenges free radicals, protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates it may inhibit inflammatory pathways, contributing to potential therapeutic applications in inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy.

Chemistry

This compound is utilized as a model compound for studying neolignan synthesis and reactivity. Its unique structure allows researchers to explore the chemical behaviors of similar compounds.

Biology

In biological research, this compound is studied for its effects on platelet aggregation and related disorders. Its role as a platelet-activating factor receptor antagonist provides insights into managing conditions associated with excessive platelet activation.

Medicine

Current research is focused on the potential therapeutic applications of this compound in anti-inflammatory and anti-cancer treatments. Studies have indicated promising results in reducing inflammation and inhibiting tumor growth in various models.

Data Table: Biological Activities of this compound

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antitumor | Cytotoxic effects against cancer cell lines |

Case Study 1: Neuroprotective Potential

Research published in Neuroscience Letters explored the neuroprotective effects of this compound. The study demonstrated that this compound could ameliorate learning and memory deficiencies in model mice with Alzheimer's disease by inhibiting gene expression related to amyloid precursor protein .

Case Study 2: COVID-19 Therapeutic Potential

A study conducted using molecular docking analysis indicated that this compound could effectively bind to the main protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19. The binding energy values achieved during these studies were significant, indicating strong interactions with the viral protease .

Mechanism of Action

Kadsurenin K exerts its effects primarily by acting as an antagonist at the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor, thereby preventing platelet aggregation and inflammation. The molecular targets and pathways involved include the inhibition of signal transduction pathways that lead to platelet activation .

Comparison with Similar Compounds

Kadsurenin K can be compared with other neolignan compounds such as:

Kadsurarin: Another neolignan isolated from Piper kadsura, known for its antioxidant properties.

Magnolol: A neolignan from Magnolia officinalis, which has anti-inflammatory and anti-cancer activities.

Honokiol: Also from Magnolia officinalis, known for its neuroprotective and anti-anxiety effects.

This compound is unique due to its specific activity as a platelet-activating factor receptor antagonist, which is not commonly observed in other neolignans .

Biological Activity

Kadsurenin K is a phenolic compound primarily derived from the plant Piper nigrum, commonly known as black pepper. This compound has garnered attention in recent years due to its potential therapeutic properties, particularly in the context of various diseases, including viral infections and cancer. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

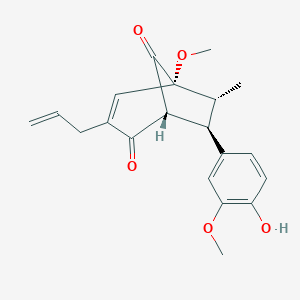

This compound belongs to the class of compounds known as lignans. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. In silico molecular docking studies have shown that this compound interacts effectively with the main protease of SARS-CoV-2, suggesting it could inhibit viral replication. The binding energy calculated for this compound was found to be -8.43 kcal/mol, indicating a strong interaction with critical amino acids in the protease's active site (Gly143, Cys145, His163) .

Table 1: Docking Results for this compound

| Compound Name | Binding Energy (kcal/mol) | H-bond Interacting Residues | Distance (Å) |

|---|---|---|---|

| This compound | -8.43 | Gly143, Cys145, His163 | 2.19, 2.98, 2.38 |

These findings suggest that this compound may serve as a lead compound for developing antiviral drugs targeting COVID-19.

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. For instance, it has been shown to enhance cellular antioxidant activity at concentrations as low as 5 mg/mL in human umbilical vein endothelial cells (HUVEC) .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 97.1 ± 2.4 |

| TEAC | 576.6 ± 8.3 |

The above data indicates that this compound could be beneficial in preventing oxidative stress-related diseases.

3. Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-8 in various cellular models . This property positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies

A notable case study evaluated the efficacy of herbal formulations containing this compound in treating patients with COVID-19 symptoms. The study involved a cohort receiving traditional herbal remedies alongside standard care. Results indicated a significant reduction in symptom severity and duration among those treated with formulations rich in phenolic compounds like this compound .

Properties

IUPAC Name |

(1R,5R,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJPDAWUDLZIDJ-MGMUYRNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933675 | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149560-83-8 | |

| Record name | (1R,5R,6R,7R)-7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149560-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurenin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149560838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.